2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of benzothiophene, naphthyl, and dimethylpropanoyl groups
Preparation Methods
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylpropanoyl Group: The dimethylpropanoyl group is attached via an acylation reaction, typically using reagents like dimethylpropanoyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired structure and purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and benzothiophene rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 2-(2,2-DIMETHYLPROPANAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include:
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: This compound shares the dimethylpropanoyl group but has a different core structure.
2-[(2,2-Dimethylpropanoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound is similar but has a different substitution pattern on the naphthyl ring.
Properties
Molecular Formula |
C25H28N2O2S |
---|---|
Molecular Weight |
420.6g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-6-methyl-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O2S/c1-15-12-13-18-20(14-15)30-23(27-24(29)25(2,3)4)21(18)22(28)26-19-11-7-9-16-8-5-6-10-17(16)19/h5-11,15H,12-14H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
JVUZAPSCQWZBID-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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